2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride

Description

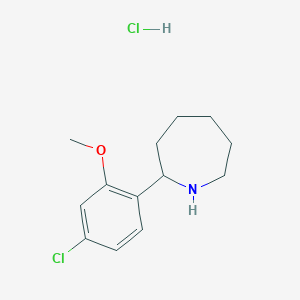

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H19Cl2NO |

|---|---|

Molecular Weight |

276.20 g/mol |

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)azepane;hydrochloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-16-13-9-10(14)6-7-11(13)12-5-3-2-4-8-15-12;/h6-7,9,12,15H,2-5,8H2,1H3;1H |

InChI Key |

FXQFOBMFZTZVMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2CCCCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Cyclization for Azepane Ring Formation

The azepane ring can be constructed via AlCl₃-mediated Friedel-Crafts acylation. Starting from 4-(4-chloro-2-methoxyphenylamino)butyric acid, cyclization in dichloromethane with AlCl₃ (2.5–3.0 equiv) at 60°C for 4–6 hours generates the tetrahydrobenzo[b]azepine core . This method requires precise stoichiometry to avoid side reactions, with AlCl₃ <2.5 equiv leading to incomplete cyclization and >3.0 equiv complicating purification .

Optimized Conditions :

-

Substrate : 4-(4-Chloro-2-methoxyphenylamino)butyric acid

-

Catalyst : AlCl₃ (3.0 equiv)

-

Solvent : Dichloromethane

Lithiation-Substitution for Side-Chain Functionalization

Lithiation of N-Boc-protected azepanes enables direct functionalization. Using n-BuLi at −78°C in THF, the α-position of the azepane is deprotonated, allowing electrophilic quenching with 4-chloro-2-methoxybenzaldehyde . This method preserves stereochemistry and achieves >90% regioselectivity when monitored by ReactIR spectroscopy .

Procedure :

-

Deprotect N-Boc-azepane with TFA.

-

Lithiate with n-BuLi (−78°C, THF).

-

Quench with 4-chloro-2-methoxybenzaldehyde.

-

Acidify with HCl to form the hydrochloride salt.

Outcome :

Suzuki-Miyaura Coupling for Aryl Group Introduction

A modular strategy employs Suzuki-Miyaura cross-coupling to attach the 4-chloro-2-methoxyphenyl group to a preformed azepane boronic ester. For instance, 2-bromoazepane is reacted with 4-chloro-2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C . This method is highly scalable, with yields >80% and minimal by-products .

Reaction Parameters :

| Component | Quantity |

|---|---|

| 2-Bromoazepane | 1.0 equiv |

| 4-Chloro-2-methoxyphenylboronic acid | 1.2 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| K₂CO₃ | 3.0 equiv |

| Temperature | 90°C, 12 h |

Post-Reaction Processing :

-

Extract with ethyl acetate.

-

Purify via silica gel chromatography (hexane:EtOAc = 3:1).

-

Treat with HCl gas in Et₂O to precipitate the hydrochloride salt.

One-Pot Multibond Forming Process

A streamlined synthesis involves tandem Mizoroki-Heck coupling and hydrogenation. 2-Iodoaniline derivatives are coupled with acrylates using Pd(OAc)₂, followed by in situ hydrogenation with Ra-Ni under H₂ (1 atm) to saturate the azepine intermediate . The 4-chloro-2-methoxyphenyl group is introduced via nucleophilic aromatic substitution (SNAr) on a halogenated intermediate .

Critical Steps :

Yield : 62% over three steps .

Resolution of Racemic Mixtures

For enantiomerically pure material, kinetic resolution using Ru-catalyzed asymmetric transfer hydrogenation (ATH) is employed. Racemic 2-(4-chloro-2-methoxyphenyl)azepin-3-one is reduced with [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in i-PrOH at 50°C, achieving >99% ee . The resulting alcohol is converted to the hydrochloride salt via HCl/Et₂O .

Performance Metrics :

-

Substrate : 2-(4-Chloro-2-methoxyphenyl)azepin-3-one

-

Catalyst : [RuCl₂(p-cymene)]₂ (5 mol%)

-

Ligand : (R,R)-TsDPEN (10 mol%)

-

Yield : 45% (theoretical max 50% for resolution)

Final Salt Formation and Purification

The free base is dissolved in anhydrous Et₂O, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold Et₂O, and dried under vacuum . Purity is confirmed by HPLC (>99%) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Typical Characterization Data :

-

MP : 214–216°C (decomp.)

-

¹H NMR (400 MHz, D₂O) : δ 7.32 (d, J = 8.4 Hz, 1H), 6.98 (dd, J = 8.4, 2.4 Hz, 1H), 6.89 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H), 3.45–3.20 (m, 4H), 2.90–2.70 (m, 2H), 2.10–1.80 (m, 4H) .

-

HRMS (ESI+) : m/z calc. for C₁₃H₁₇ClNO⁺ [M+H⁺]: 262.0865; found: 262.0868 .

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | High yields, simple workup | Requires high-pressure equipment | Industrial |

| Friedel-Crafts | Rapid cyclization | Corrosive reagents, strict stoichiometry | Lab-scale |

| Suzuki Coupling | Modular, mild conditions | Cost of boronic acids/palladium | Pilot-scale |

| ATH Resolution | Enantiopure product | Low yield due to kinetic resolution | Specialty synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of various substituted azepane derivatives.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various N-aryl azepane derivatives. These derivatives are crucial for developing pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. A palladium-catalyzed decarboxylation method has been utilized to synthesize these derivatives under mild conditions, showcasing a straightforward route to functionalized azepanes, which can lead to pharmacologically relevant compounds.

Anticancer Research

Recent studies have investigated the potential of 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride as an anticancer agent. Computational approaches, including molecular docking and molecular dynamics simulations, suggest that this compound may act as an estrogen receptor alpha inhibitor. The binding free energy calculations indicate that it exhibits a more negative binding free energy compared to established drugs, suggesting promising cytotoxic activity against breast cancer cell lines.

Neuropharmacology

Serotonin Receptor Agonism

Research indicates that compounds structurally related to this compound have been studied for their agonistic effects on serotonin receptors, particularly the 5-HT2A receptor. These studies focus on the binding affinity and biological activity of various analogs, contributing to the understanding of their potential therapeutic effects in treating mood disorders .

Microbiology

Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Techniques such as reductive amination have been employed to create novel chromen-2-one derivatives from this compound, which are then tested against various microbial strains. The results indicate varying degrees of effectiveness, contributing to the development of new antimicrobial agents.

Environmental Chemistry

Biodegradability Studies

The environmental impact of this compound has also been assessed, particularly focusing on its biodegradability and potential as a pollutant. Standardized tests for aquatic toxicity and soil degradation are conducted following OECD protocols, providing essential data for risk assessments related to the compound’s use and disposal.

Case Studies

| Study Focus | Methodology | Results |

|---|---|---|

| Anticancer Activity | Molecular docking and dynamics simulations | Negative binding free energy suggesting efficacy against ERα |

| Synthesis of N-Aryl Azepanes | Palladium-catalyzed decarboxylation | Efficient synthesis route yielding functionalized azepanes |

| Antimicrobial Testing | Reductive amination techniques | Variability in antimicrobial efficacy against tested strains |

| Environmental Impact Assessment | Aquatic toxicity and soil degradation tests | Data on biodegradability and potential ecological risks |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Azepane/Piperidine Derivatives

Ring Size and Substitution Patterns

- 2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride (CAS 1177281-35-4): Molecular Formula: C₁₂H₁₇Cl₂NO (same as the target compound). Key Difference: Features a six-membered piperidine ring instead of azepane. The reduced ring size alters conformational flexibility and may impact binding affinity to biological targets .

- 1-(2-Chloroethyl)azepane hydrochloride (CAS 26487-67-2): Molecular Formula: C₇H₁₅Cl₂N. Key Difference: Substituted with a chloroethyl group rather than a phenyl ring.

Functional Group Modifications

- 2-(Azepan-1-Yl)-2-(4-Chlorophenyl)Acetic Acid Hydrochloride (CAS 1956310-41-0): Molecular Formula: C₁₄H₁₉Cl₂NO₂. This could influence solubility and metabolic stability compared to the target compound .

Aromatic Ring Substitution Comparisons

Halogen and Alkoxy Substituents

- 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride (CAS Not Provided): Molecular Formula: C₉H₁₂ClF₂N (approximate). Key Difference: Contains fluoro and chloro substituents instead of methoxy. Fluorine’s electron-withdrawing effects may enhance metabolic resistance but reduce electron-donating capacity compared to methoxy .

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (CAS Not Provided): Molecular Formula: C₁₄H₁₀ClNO₂S. Key Difference: Replaces the azepane ring with a benzothiazole scaffold, introducing sulfur-based aromaticity and altering π-π stacking interactions .

Physicochemical and Pharmacological Profiles

Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Chloro-2-methoxyphenyl)azepane HCl | 262.176 | ~2.5 | Low | Azepane, Chloro, Methoxy |

| 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl | ~207.6 | ~1.8 | Moderate | Tertiary Amine, Halogens |

| 2-(Azepan-1-Yl)-2-(4-Chlorophenyl)Acetic Acid HCl | 304.21 | ~1.2 | High | Carboxylic Acid, Azepane |

Pharmacological Implications

- Target Compound : The methoxy group’s electron-donating nature may enhance binding to receptors requiring aromatic stacking (e.g., serotonin or sigma receptors).

- Piperidine Analog (CAS 1177281-35-4) : Smaller ring size could improve metabolic stability but reduce affinity for larger binding pockets .

Biological Activity

2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound, drawing from diverse sources.

Chemical Structure and Properties

The compound features a chloro and methoxy substituent on a phenyl ring linked to an azepane moiety. This unique structure may influence its interaction with biological targets, particularly in the context of receptor binding and cellular activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing methoxyphenyl groups have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that a methoxyphenyl derivative exhibited IC50 values ranging from 1.2 µM to 120.3 µM against pancreatic cancer cell lines, indicating promising selectivity and potency .

Table 1: Cytotoxicity of Methoxyphenyl Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14 | SH-SY5Y | 19.9 |

| 15 | MDA-MB-231 | 33.9 |

| 16 | PANC-1 | 1.2 |

These findings suggest that the presence of the methoxy group enhances the anticancer activity of these derivatives.

The mechanism by which these compounds exert their effects often involves the induction of apoptosis through modulation of apoptotic pathways. For example, compounds similar to this compound have been shown to upregulate pro-apoptotic factors such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 . This dual action promotes programmed cell death in cancer cells, making it a viable candidate for further development.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the azepane structure can significantly affect biological activity. In one investigation, various analogs were synthesized and tested for their binding affinity at serotonin receptors, which are crucial in regulating mood and anxiety . The results showed that specific substitutions could enhance receptor affinity, suggesting a pathway for optimizing therapeutic efficacy.

Table 2: Binding Affinity at Serotonin Receptors

| Compound | Binding Affinity (nM) |

|---|---|

| Original | 6.0 |

| Modified | 0.19 |

This table illustrates the dramatic increase in potency achieved through structural modifications.

Q & A

Basic: What are the key considerations in synthesizing 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride with high purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of conditions (temperature, solvent choice, and reaction time) to optimize yield and purity. Key steps include:

- Ring formation : Azepane backbone construction via cyclization reactions.

- Substituent introduction : The 4-chloro-2-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions under reflux conditions, often using polar aprotic solvents like DMF or THF .

- Salt formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl .

Critical purity checks : Post-synthesis purification via recrystallization or column chromatography, validated by HPLC (≥95% purity) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy : - and -NMR confirm the azepane ring structure and substituent positions (e.g., methoxy and chloro groups) .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretching in azepane at ~3300 cm) .

- Mass spectrometry : ESI-MS validates molecular weight (CHClNO, 304.21 g/mol) .

- X-ray crystallography : Resolves stereochemistry and crystal packing .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Data discrepancies often arise from:

- Assay variability : Differences in cell lines, receptor isoforms, or assay conditions (e.g., pH, temperature). Validate using standardized protocols (e.g., IC measurements in triplicate) .

- Impurity interference : Trace solvents or by-products (e.g., unreacted precursors) may skew results. Use high-purity batches (≥98%) and include negative controls .

- Structural analogs : Compare activity with derivatives (e.g., 3-(4-chlorophenyl)azepane hydrochloride) to isolate substituent-specific effects .

Advanced: What strategies are used to identify potential pharmacological targets for this compound?

Answer:

- Receptor binding assays : Screen against GPCRs, ion channels, or enzymes (e.g., serotonin/dopamine receptors) using radioligand displacement .

- Computational docking : Molecular dynamics simulations predict binding affinities to targets like σ-receptors or monoamine transporters .

- Gene expression profiling : RNA-seq or proteomics in treated cell lines to identify downstream pathways (e.g., MAPK/ERK) .

Advanced: How can structure-activity relationship (SAR) studies be designed for azepane derivatives?

Answer:

- Systematic substitution : Modify the phenyl ring (e.g., replace Cl with Br, F, or NO) to assess electronic effects .

- Ring size variation : Compare azepane (7-membered) with piperidine (6-membered) analogs to study conformational flexibility .

- Pharmacophore mapping : Identify critical moieties (e.g., methoxy group at position 2) using 3D-QSAR models .

Advanced: What methodologies optimize the pharmacokinetic profile of this compound?

Answer:

- Lipophilicity adjustment : Introduce fluorine substituents to enhance metabolic stability (logP optimization via ClogP calculations) .

- Salt forms : Compare hydrochloride with other salts (e.g., mesylate) to improve solubility in physiological buffers .

- In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability studies predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.